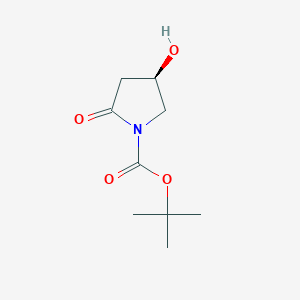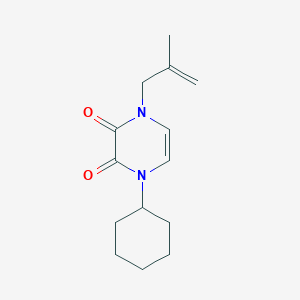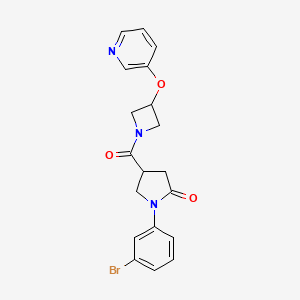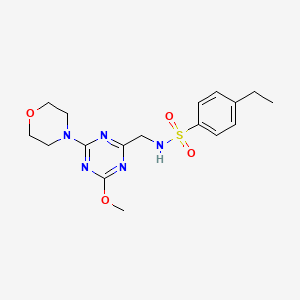
4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including anticancer and enzyme inhibition properties. The presence of a triazine ring, which is a feature in several bioactive compounds, suggests potential pharmacological applications. The methoxy and morpholino groups may contribute to the compound's solubility and potential interactions with biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with other chemical entities to introduce various substituents that confer the desired biological properties. For instance, a series of benzenesulfonamide derivatives with anticancer activity were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the compound could be synthesized through a multi-step reaction involving the attachment of the ethyl and morpholino groups to the benzenesulfonamide core, followed by the introduction of the triazine moiety.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the presence of a naphthyl moiety was found to significantly contribute to the anticancer activity of certain benzenesulfonamide derivatives . The triazine ring, as seen in the compound of interest, is known to interact with various enzymes, such as carbonic anhydrases, which are involved in physiological processes like pH regulation and are targets for anticancer drugs .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, Schiff base formation, as seen in the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, is a common reaction that can lead to compounds with interesting photochromic and thermochromic properties . The compound may also undergo similar reactions, contributing to its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their substituents. For instance, the introduction of a 4-CF3-C6H4 moiety was found to increase the metabolic stability of certain triazine-containing benzenesulfonamides . The methoxy and morpholino groups in the compound of interest are likely to affect its solubility and metabolic stability, which are important factors in drug development.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibition Properties
A series of benzenesulfonamides incorporating 1,3,5-triazine motifs, similar in structure to the compound , have been studied for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The study found moderate antioxidant activity and significant enzyme inhibition, suggesting potential therapeutic applications in managing the mentioned diseases (Nabih Lolak et al., 2020).
Antimicrobial Activities
The antimicrobial potential of compounds structurally related to "4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide" has been explored. In particular, new 1,2,4-triazole derivatives showed good or moderate activities against various microorganisms. This research underscores the compound's relevance in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (H. Bektaş et al., 2010).
Carbonic Anhydrase IX Inhibition
Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has shown potent inhibition of carbonic anhydrase IX, an enzyme involved in cancer progression. This highlights the compound's potential application in cancer treatment, particularly as a targeted therapy for conditions where carbonic anhydrase IX is overexpressed (Nabih Lolak et al., 2019).
Environmental Persistence and Degradation
Studies on similar sulfonylurea herbicides have investigated their environmental persistence and mechanisms of degradation. Understanding how compounds like "this compound" behave in the environment is essential for assessing their long-term ecological impact and for developing strategies to mitigate any potential negative effects (I. Braschi et al., 1997).
Antiproliferative Activity
Another area of application involves evaluating the antiproliferative activity of structurally related compounds on various cancer cell lines. This research indicates potential therapeutic applications for these compounds in cancer treatment, with certain derivatives showing high activity against specific cancer cells (Somayeh Motavallizadeh et al., 2014).
Eigenschaften
IUPAC Name |
4-ethyl-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-3-13-4-6-14(7-5-13)27(23,24)18-12-15-19-16(21-17(20-15)25-2)22-8-10-26-11-9-22/h4-7,18H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRUBDWJZWZCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016359.png)

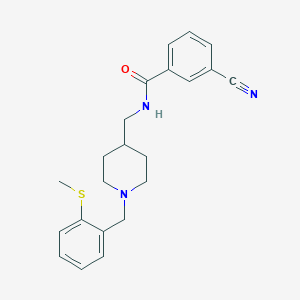
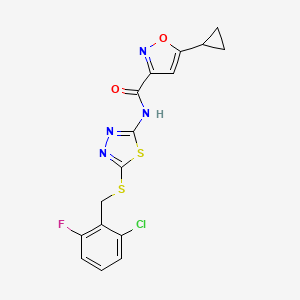
![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)
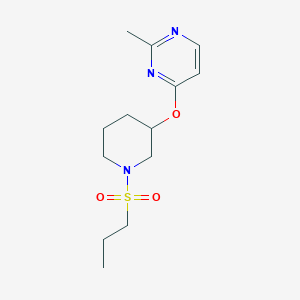

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)
